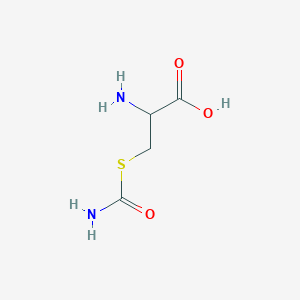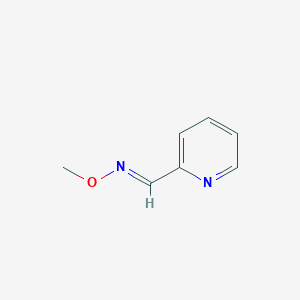
2-(3-Fluorophenyl)-2-hydroxyacetonitrile
描述
2-(3-Fluorophenyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group attached to the acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 3-fluorobenzaldehyde with cyanide sources under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently dehydrated to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances safety by minimizing the handling of hazardous reagents.
化学反应分析
Types of Reactions: 2-(3-Fluorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-(3-Fluorophenyl)-2-oxoacetonitrile.
Reduction: 2-(3-Fluorophenyl)-2-aminoethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluorophenyl)-2-hydroxyacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(3-Fluorophenyl)-2-hydroxyacetonitrile exerts its effects is primarily through its functional groups. The nitrile group can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
相似化合物的比较
- 2-(4-Fluorophenyl)-2-hydroxyacetonitrile
- 2-(3-Chlorophenyl)-2-hydroxyacetonitrile
- 2-(3-Bromophenyl)-2-hydroxyacetonitrile
Comparison: 2-(3-Fluorophenyl)-2-hydroxyacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and different reactivity patterns, making it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
2-(3-fluorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFDVZAZWZBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593128 | |
| Record name | (3-Fluorophenyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143103-67-7 | |
| Record name | (3-Fluorophenyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)



![2-(4-Amino-4,6-dimethyl-5-oxooxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B136879.png)

